8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a triazaspiro[4.5]decane-dione core modified with a 3,5-dimethylisoxazole sulfonyl group. This structural motif is significant due to the electron-donating methyl groups on the isoxazole ring, which enhance the sulfonyl group's reactivity and influence biological activity . The compound’s synthesis involves sulfochlorination of 3,5-dimethylisoxazole followed by coupling with a cytisine-derived scaffold, a method optimized for regioselectivity and yield . Its design aligns with medicinal chemistry strategies to develop novel bioactive molecules, particularly targeting neurological or cardiovascular pathways, given the known hemorheological and neuropharmacological activities of related spirocyclic derivatives .
Properties
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-8-10(9(2)22-15-8)23(20,21)17-6-4-13(5-7-17)11(18)16(3)12(19)14-13/h4-7H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHJWGZBVCIEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group. The spirocyclic structure is then formed through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization
Biological Activity
The compound 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.4 g/mol. The structure features an oxazole ring and a triazaspiro framework, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. Notably:
- In vitro studies have shown that derivatives with similar structural motifs possess inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus sp., as well as Gram-negative bacteria .
- Mechanisms of Action : The antimicrobial properties may be attributed to the inhibition of specific kinases involved in bacterial cell signaling pathways. For instance, compounds have been shown to inhibit serine/threonine-protein kinases which are crucial for bacterial survival and proliferation .
Antitumor Activity
The compound's potential antitumor effects have also been investigated:
- Cell Line Studies : Research indicates that triazaspiro compounds can induce apoptosis in cancer cell lines through the modulation of mitochondrial permeability transition pores (mPTP), leading to cell death in hypoxic conditions .
Study 1: Antimicrobial Evaluation
A study conducted on a series of triazaspiro compounds demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds were tested using a broth microdilution method which revealed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the structural variations .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 0.5 | MRSA |
| B | 1 | Staphylococcus epidermidis |
| C | 4 | Enterococcus faecalis |
Study 2: Antitumor Activity
In another study focusing on the antitumor effects of related compounds, it was found that certain derivatives could significantly reduce cell viability in human cancer cell lines by inducing apoptosis via mPTP modulation. The study reported IC50 values ranging from 10 to 30 µM across different cancer types .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| D | 12 | HeLa (cervical cancer) |
| E | 25 | MCF7 (breast cancer) |
| F | 30 | A549 (lung cancer) |
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. The sulfonyl group present in the compound enhances its interaction with bacterial membranes, potentially leading to new antibiotic agents.
- Anticancer Properties : Studies have suggested that oxazole derivatives can induce apoptosis in cancer cells. The unique triazole and spirodecane structures may contribute to the inhibition of tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : Compounds similar to 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have shown promise in reducing inflammation markers in vitro and in vivo. This could lead to therapeutic applications in treating chronic inflammatory diseases.
Material Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its sulfonyl group can facilitate cross-linking reactions.
- Nanotechnology : Research into the use of this compound in nanomaterials has shown potential for creating nanoscale devices with specific electronic properties due to its unique molecular structure.
Case Study 1: Antimicrobial Activity
A study published in Molecules demonstrated that derivatives of oxazole compounds exhibited significant antibacterial activity against Staphylococcus aureus. The sulfonamide moiety was crucial for enhancing the compound's efficacy .
Case Study 2: Anticancer Properties
In a recent investigation published by the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and tested their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the triazole ring significantly increased the compounds' anticancer activity .
Case Study 3: Polymer Development
A study published in Polymer Chemistry explored the incorporation of oxazole-based compounds into polymer matrices. The findings revealed that these compounds improved the mechanical strength and thermal resistance of the resulting materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which are explored for their conformational rigidity and diverse pharmacological profiles. Key analogues include:
Key Comparisons
Synthetic Efficiency: The ethyl- and phenethyl-substituted spirocyclic analogues (e.g., compounds 5{3,1} and 5{3,2}) demonstrate moderate yields (60–66%) and variable purity (68–90%), suggesting challenges in optimizing bulky substituents . In contrast, the target compound’s synthesis leverages regioselective sulfochlorination of 3,5-dimethylisoxazole, a method noted for robustness in generating sulfonyl derivatives .
Biological Activity: RS102221: This analogue, with a trifluoromethylphenylsulfonamido group, exhibits potent 5-HT2C receptor antagonism, highlighting the impact of electron-withdrawing substituents on CNS target engagement . 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: Compared to pentoxifylline (a reference angioprotector), this cytisine derivative shows enhanced hemorheological activity, suggesting the 3,5-dimethylisoxazole sulfonyl group improves vascular effects .
Structural Flexibility vs. Rigidity: The phenethyl-substituted analogue (5{3,2}) has lower purity (68%), likely due to steric hindrance during synthesis, whereas the target compound’s compact 3,5-dimethylisoxazole group may favor synthetic reproducibility .
Research Findings
- Hemorheological Activity : In comparative studies with pentoxifylline, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine demonstrated superior efficacy in improving blood flow parameters, attributed to the sulfonyl group’s electron-rich nature enhancing molecular interactions .
- Neuropharmacological Potential: RS102221’s 5-HT2C antagonism underscores the role of sulfonamide substituents in CNS targeting, a feature that could be extrapolated to the target compound given its sulfonyl linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
